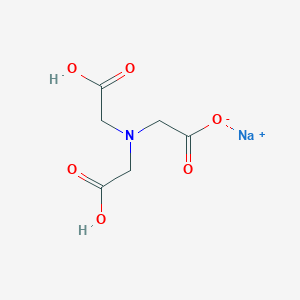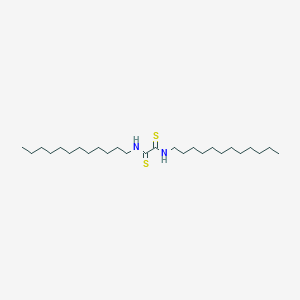
Nitrilotriacetic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrilotriacetic acid sodium salt (NTA-Na) is a chelating agent that is widely used in scientific research applications. It is a white crystalline powder with the chemical formula C6H6NNa3O6 and a molecular weight of 257.09 g/mol. NTA-Na has a wide range of applications in biochemistry, biotechnology, and environmental science due to its ability to form stable complexes with metal ions.
Wirkmechanismus
Nitrilotriacetic acid sodium salt works by forming stable complexes with metal ions. The complexation of metal ions by Nitrilotriacetic acid sodium salt can be used to isolate and purify metalloproteins. The stability of the Nitrilotriacetic acid sodium salt-metal ion complex is dependent on the pH of the solution and the concentration of the metal ion.
Biochemische Und Physiologische Effekte
Nitrilotriacetic acid sodium salt has no known biochemical or physiological effects on living organisms. However, it can affect the activity of metalloproteins by chelating metal ions required for their biological activity. This effect can be used to study the role of metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrilotriacetic acid sodium salt has several advantages for lab experiments. It is a highly effective chelating agent that can isolate and purify metalloproteins. It is also commercially available in high purity and is relatively inexpensive. However, Nitrilotriacetic acid sodium salt has several limitations. It can interfere with the activity of metalloproteins by chelating metal ions required for their biological activity. It can also form stable complexes with other metal ions in the solution, which can interfere with the analysis of metalloproteins.
Zukünftige Richtungen
There are several future directions for the use of Nitrilotriacetic acid sodium salt in scientific research. One direction is the development of new chelating agents that can selectively bind to specific metal ions. This would allow for the isolation and purification of specific metalloproteins without interfering with the activity of other metalloproteins. Another direction is the use of Nitrilotriacetic acid sodium salt in environmental science to study the role of metal ions in the environment. Nitrilotriacetic acid sodium salt can be used to study the bioavailability of metal ions in soil and water, which can have implications for environmental health.
Synthesemethoden
Nitrilotriacetic acid sodium salt can be synthesized by the reaction of nitrilotriacetic acid (NTA) with sodium hydroxide (NaOH) in water. The reaction produces Nitrilotriacetic acid sodium salt and water as byproducts. The synthesis of Nitrilotriacetic acid sodium salt is a relatively simple process, and the compound is commercially available in high purity.
Wissenschaftliche Forschungsanwendungen
Nitrilotriacetic acid sodium salt is widely used in scientific research applications as a chelating agent to study the role of metal ions in biological systems. It is used to isolate and purify metalloproteins, which are proteins that require metal ions for their biological activity. Nitrilotriacetic acid sodium salt is also used to study the function of metal ions in enzymes and other biological systems.
Eigenschaften
CAS-Nummer |
18994-66-6 |
|---|---|
Produktname |
Nitrilotriacetic acid sodium salt |
Molekularformel |
C6H8NNaO6 |
Molekulargewicht |
213.12 g/mol |
IUPAC-Name |
sodium;2-[bis(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
ZAWGLAXBGYSUHN-UHFFFAOYSA-M |
Isomerische SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
Kanonische SMILES |
C(C(=O)O)N(CC(=O)O)CC(=O)[O-].[Na+] |
Andere CAS-Nummern |
18994-66-6 10042-84-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)







